ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14997217
InChI: InChI=1S/C23H18O7/c1-3-27-21(25)12-28-18-9-8-15-16(11-20(24)30-22(15)13(18)2)17-10-14-6-4-5-7-19(14)29-23(17)26/h4-11H,3,12H2,1-2H3
SMILES:
Molecular Formula: C23H18O7
Molecular Weight: 406.4 g/mol

ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

CAS No.:

Cat. No.: VC14997217

Molecular Formula: C23H18O7

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate -

Specification

Molecular Formula C23H18O7
Molecular Weight 406.4 g/mol
IUPAC Name ethyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate
Standard InChI InChI=1S/C23H18O7/c1-3-27-21(25)12-28-18-9-8-15-16(11-20(24)30-22(15)13(18)2)17-10-14-6-4-5-7-19(14)29-23(17)26/h4-11H,3,12H2,1-2H3
Standard InChI Key SVTMJWKJRNIWCK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C

Introduction

Potential Synthetic Pathways

  • Condensation Reactions: These are common for forming chromene rings.

  • Etherification: To attach the ethyl acetate moiety.

  • Oxidation: To introduce the oxo groups.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) would be essential for characterizing the compound's structure and purity.

Biological Activities

While specific biological activities of ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate are not documented, chromene derivatives are known for their potential in:

  • Antioxidant Activity: Protecting against oxidative stress.

  • Anti-inflammatory Activity: Reducing inflammation.

  • Antimicrobial Activity: Inhibiting microbial growth.

Potential Applications

  • Pharmaceuticals: As lead compounds for drug development.

  • Cosmetics: In skincare products due to antioxidant properties.

  • Food Preservation: As antimicrobial agents.

Data and Research Findings

Due to the limited availability of specific data on ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate, the following table summarizes general trends observed in chromene derivatives:

Property/ActivityGeneral Trends in Chromene Derivatives
SolubilitySoluble in organic solvents
StabilityGenerally stable under normal conditions
Biological ActivitiesAntioxidant, anti-inflammatory, antimicrobial
Potential ApplicationsPharmaceuticals, cosmetics, food preservation

Future Directions

  • Synthetic Optimization: Developing efficient synthesis methods.

  • Biological Screening: Evaluating its biological activities.

  • Structural Modifications: Exploring derivatives with enhanced properties.

Given the compound's novelty and the lack of detailed literature, collaborative research efforts involving synthesis, characterization, and biological evaluation would be crucial for unlocking its full potential.

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